1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
CAS No.: 1423034-03-0
Cat. No.: VC2575528
Molecular Formula: C7H15ClN4
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423034-03-0 |
|---|---|
| Molecular Formula | C7H15ClN4 |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H14N4.ClH/c1-4(2)6-9-7(5(3)8)11-10-6;/h4-5H,8H2,1-3H3,(H,9,10,11);1H |
| Standard InChI Key | VXIQHNKHIPANPN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NNC(=N1)C(C)N.Cl |
| Canonical SMILES | CC(C)C1=NNC(=N1)C(C)N.Cl |
Introduction
Chemical Identity and Structure
1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a heterocyclic compound belonging to the class of triazole derivatives. The compound contains a five-membered 1,2,4-triazole ring with three nitrogen atoms in its core structure. This triazole scaffold is substituted with a propan-2-yl (isopropyl) group at position 5 and an ethanamine group at position 3. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous media and stability in formulations .
The structural features of this compound contribute to its potential applications in various fields, particularly in medicinal chemistry. The 1,2,4-triazole ring is a privileged structure in drug development due to its unique electronic properties and ability to form hydrogen bonds with biological targets. The presence of the propan-2-yl group adds lipophilicity, while the ethanamine moiety provides a basic center that can participate in ionic interactions with biological receptors.
Chemical Identifiers and Properties
The compound is uniquely identified through various standard chemical identifiers. Table 1 provides a comprehensive overview of these identifiers and key physical-chemical properties.
Table 1: Key Chemical Identifiers and Properties of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1423034-03-0 |
| Molecular Formula | C₇H₁₅ClN₄ |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
| InChI | InChI=1S/C7H14N4.ClH/c1-4(2)6-9-7(5(3)8)11-10-6;/h4-5H,8H2,1-3H3,(H,9,10,11);1H |
| InChIKey | VXIQHNKHIPANPN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NNC(=N1)C(C)N.Cl |
| Free Base Formula | C₇H₁₄N₄ |
| Free Base MW | 154.21 g/mol |
The structural formula clearly demonstrates the arrangement of atoms within the molecule. The 1,2,4-triazole core contains nitrogen atoms at positions 1, 2, and 4, with carbon atoms at positions 3 and 5. The isopropyl group is attached to the carbon at position 5, while the ethanamine group is connected to the carbon at position 3 .
Structural Characteristics and Tautomerism
An important feature of 1,2,4-triazole compounds is their ability to exist in different tautomeric forms. This tautomerism arises from the migration of hydrogen atoms within the molecule, resulting in different structural arrangements. In the case of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine, the hydrogen on the nitrogen at position 1 can migrate to the nitrogens at positions 2 or 4, giving rise to different tautomers .
This annular prototropic tautomerism can influence the compound's physical properties, reactivity, and biological activity. Studies of similar triazole derivatives have employed NMR spectroscopy and X-ray crystallography to investigate this phenomenon, providing insights into the preferred tautomeric forms under various conditions .
Synthesis Methods
| Parameter | Traditional Method | Improved Method (Ethanol-based) |
|---|---|---|
| Solvents Used | Methanol, water, MTBE | Ethanol only |
| Solvent Volumes | ~15 volumes | 1-6 volumes |
| Optimal Temperature | Variable | 55-65°C (optimal: 60°C) |
| Isolation Procedure | Multiple steps with different solvents | Direct filtration from ethanol suspension |
| Environmental Impact | Higher waste generation | Reduced waste |
| Productivity | Lower | Higher |
| Product Purity | Variable | >99.7% HPLC purity |
This comparison highlights the advantages of modern synthetic approaches, which aim to improve efficiency, reduce environmental impact, and enhance product quality .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride. Various spectroscopic and chromatographic techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of triazole compounds. For 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride, the ¹H NMR spectrum would show characteristic signals for the different proton environments within the molecule .
Expected key signals would include:
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A doublet for the methyl groups in the isopropyl moiety (δ ~1.2-1.4 ppm)
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A multiplet for the methine proton in the isopropyl group (δ ~2.8-3.2 ppm)
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A doublet for the methyl group in the ethanamine moiety (δ ~1.4-1.6 ppm)
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A multiplet for the methine proton adjacent to the amine (δ ~3.5-4.0 ppm)
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Signals for the exchangeable protons of the amine and triazole NH groups
The exact chemical shifts and coupling patterns may vary depending on the solvent, concentration, and pH of the sample. The presence of specific signals and their integration ratios can confirm the structure and purity of the compound .
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound. For 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride, the mass spectrum would show a molecular ion peak corresponding to the free base (m/z 154 for C₇H₁₄N₄). Additional fragment ions would provide further structural confirmation .
Common fragmentation patterns might include:
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Loss of the amine group
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Cleavage of the bond between the triazole ring and the ethanamine moiety
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Fragmentation of the isopropyl group
The exact fragmentation pattern would depend on the ionization technique used (e.g., electron impact, electrospray ionization) and the instrument parameters.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule. Key absorption bands for 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride would include:
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N-H stretching vibrations from the amine and triazole NH groups
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C-H stretching vibrations from the alkyl groups
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C=N and C-N stretching vibrations from the triazole ring
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N-H bending vibrations
The presence of these characteristic bands can confirm the structural features of the compound and provide information about hydrogen bonding interactions.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for purity assessment of pharmaceutical compounds. For 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride, HPLC analysis using appropriate columns (e.g., C18) and mobile phases (e.g., acetonitrile/water with buffers) can determine the purity and detect potential impurities .
The development of a validated HPLC method would involve optimization of parameters such as:
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Column selection
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Mobile phase composition
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Flow rate
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Detection wavelength
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Sample preparation
A well-developed method can achieve purity determinations with high accuracy and precision, typically aiming for purities exceeding 99% for pharmaceutical-grade materials .
Biological Activity and Applications
While specific biological data for 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is limited in the available literature, its structural features suggest potential biological activities based on the known properties of related triazole compounds.
General Biological Activities of Triazole Compounds
Triazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. Some of the most common activities include:
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Antifungal properties: Triazoles can inhibit enzymes critical for fungal growth, particularly lanosterol 14α-demethylase (CYP51), which is involved in ergosterol biosynthesis. Ergosterol is essential for fungal cell membrane integrity.
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Antibacterial activity: Many triazole compounds show effectiveness against various bacterial strains by interfering with critical bacterial cellular processes.
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Anticancer properties: Some triazole derivatives demonstrate cytotoxic effects against cancer cells through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.
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Anti-inflammatory activity: Certain triazoles exhibit anti-inflammatory effects by modulating inflammatory mediators and pathways.
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Central nervous system (CNS) effects: Some triazole compounds affect neurotransmitter systems and may have applications in neurological and psychiatric disorders.
The specific biological activities of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride would depend on its unique structural features and their interaction with biological targets. The presence of the isopropyl group may enhance lipophilicity and membrane permeability, while the ethanamine moiety could participate in hydrogen bonding and ionic interactions with target proteins.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of triazole compounds have revealed several key features that influence their biological activities. These insights can help predict potential activities of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride and guide further optimization efforts.
Key SAR observations for triazole compounds include:
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The position and nature of substituents on the triazole ring significantly affect binding to target proteins
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Lipophilic groups (such as the isopropyl group in this compound) often enhance membrane permeability and binding to hydrophobic pockets
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Basic amines (like the ethanamine group) can form salt bridges with acidic residues in target proteins
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The presence of hydrogen bond donors and acceptors influences the compound's ability to interact with specific binding sites
These structural features should be considered when evaluating the potential applications of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride in pharmaceutical research and development.
Future Research Directions
Research on 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride and related triazole derivatives continues to evolve, with several promising directions for future investigation.
Structure Optimization Studies
Further exploration of structure-activity relationships could lead to optimized derivatives with enhanced biological activities. Potential modifications include:
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Alteration of the propan-2-yl group to other alkyl or aryl substituents to modulate lipophilicity and binding properties
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Modification of the ethanamine moiety to investigate the effects on potency and selectivity
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Introduction of additional functional groups to enhance specific interactions with biological targets
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Exploration of different salt forms to optimize stability, solubility, and bioavailability
These structural modifications could be guided by computational modeling, which can predict the effects of specific changes on binding to potential biological targets .
Advanced Synthetic Methods
Development of more efficient and environmentally friendly synthetic routes is another important area for future research. This could include:
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Application of green chemistry principles to reduce waste and energy consumption
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Exploration of catalytic methods to improve yields and selectivity
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Development of one-pot, multi-component reactions to streamline the synthesis process
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Implementation of flow chemistry techniques for continuous production
The ethanol-based synthesis approach described for related triazole compounds represents a step in this direction, but further improvements are possible through innovative chemistry and process optimization .
Comprehensive Biological Evaluation
A systematic assessment of the biological activities of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride would provide valuable insights into its potential applications. This could include:
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Screening against panels of microbial strains to evaluate antimicrobial activity
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Assessment of cytotoxicity against various cancer cell lines
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Evaluation of effects on enzymes involved in key metabolic and signaling pathways
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Investigation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
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Studies of interactions with specific biological targets through binding assays and crystallography
These studies would help position this compound within the broader landscape of triazole derivatives and identify the most promising applications for further development.
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